molecular formula C13H16ClNO2 B2646366 Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride CAS No. 2580214-06-6

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride

Cat. No.: B2646366
CAS No.: 2580214-06-6
M. Wt: 253.73
InChI Key: PIYBAKCCQNNNIU-UHFFFAOYSA-N
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Description

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride is a chemical compound with the molecular formula C13H15NO2·HCl. It is a derivative of tetrahydropyridine, a heterocyclic compound that has garnered interest due to its presence in both natural products and synthetic pharmaceutical agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride typically involves the reaction of benzyl alcohol with 1,2,3,6-tetrahydropyridine-4-carboxylic acid under acidic conditions to form the ester. The hydrochloride salt is then obtained by treating the ester with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification reactions followed by purification processes such as crystallization or recrystallization to obtain the pure hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter systems, influencing the release and uptake of neurotransmitters in the brain. This can lead to various physiological effects, including modulation of neuronal activity and potential therapeutic benefits .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 1,2,3,6-tetrahydropyridine-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c15-13(12-6-8-14-9-7-12)16-10-11-4-2-1-3-5-11;/h1-6,14H,7-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYBAKCCQNNNIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC=C1C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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